![molecular formula C13H17ClN2O B7591420 1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H20ClN3O. This compound is also known as CPPU and is a synthetic cytokinin that has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of CPPU is not fully understood. However, it is believed to act as a cytokinin, which is a plant hormone that regulates growth and development. CPPU has been found to promote cell division and differentiation in plants, leading to increased growth and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects. In plants, it has been found to promote cell division, increase stem elongation, and improve fruit quality. In animals, CPPU has been found to have potential neuroprotective effects and may also have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPPU in lab experiments is its ability to promote cell division and growth, making it a valuable tool for studying the effects of various compounds on plant growth and development. However, CPPU is also known to have toxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPPU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of new methods for synthesizing CPPU that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of CPPU and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea is a complex process that involves several steps. One of the most common methods of synthesizing CPPU is through the reaction of 2-chlorobenzylamine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with urea to yield CPPU.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in various fields. It has been found to have significant effects on plant growth and development, making it a potential candidate for use in agriculture. CPPU has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-8-4-1-5-10(12)9-16(13(15)17)11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPHJTNWABUQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

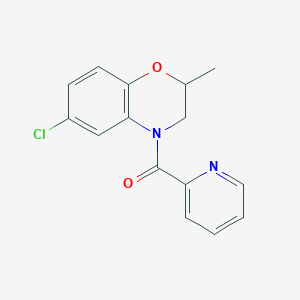
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
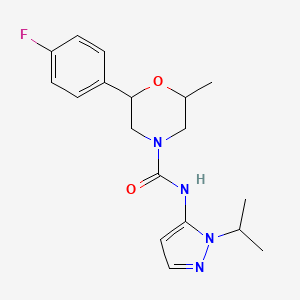
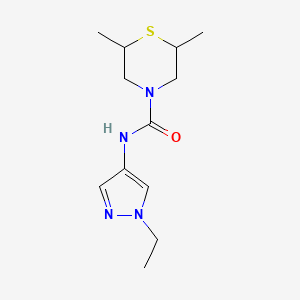
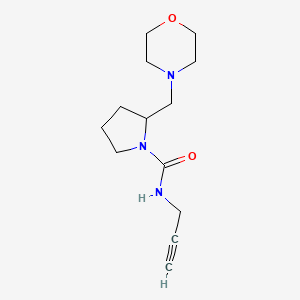
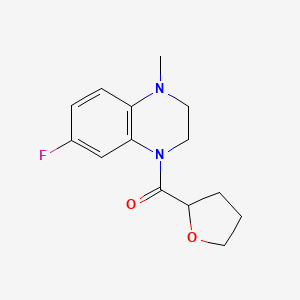
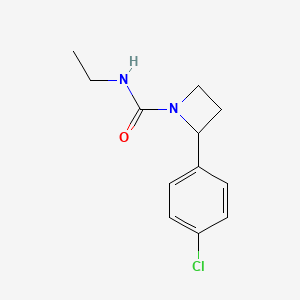

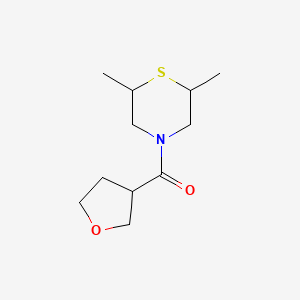
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
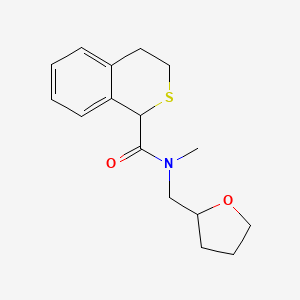
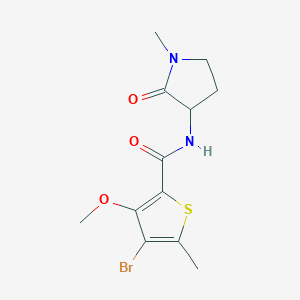
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)